molecular formula C20H21ClN6O3 B2801315 N1-(4-chlorobenzyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014006-44-0

N1-(4-chlorobenzyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No. B2801315
CAS RN: 1014006-44-0
M. Wt: 428.88
InChI Key: BQTQKZABLBMDKK-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C20H21ClN6O3 and its molecular weight is 428.88. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorobenzyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorobenzyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, like the one specified, are synthesized through reactions involving hydroxymethyl pyrazole derivatives with primary amines, resulting in compounds such as N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and others. These compounds are characterized using various spectroscopic methods, including FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These methods help determine the structural and geometric parameters of the synthesized compounds, confirming their formation and shedding light on their potential biological activities (Titi et al., 2020).

Anticancer and Antimicrobial Activity

Pyrazole derivatives have been evaluated for their biological activities, showing promising results against various cancer cell lines and microbial strains. For instance, certain compounds have demonstrated higher anticancer activity than reference drugs like doxorubicin in vitro. Additionally, many of these compounds exhibit good to excellent antimicrobial activity, suggesting their potential as therapeutic agents against infections and cancer (Hafez et al., 2016).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O3/c1-3-4-15-10-17(28)25-20(23-15)27-16(9-12(2)26-27)24-19(30)18(29)22-11-13-5-7-14(21)8-6-13/h5-10H,3-4,11H2,1-2H3,(H,22,29)(H,24,30)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTQKZABLBMDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

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